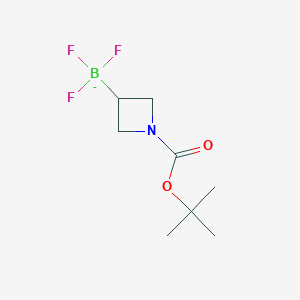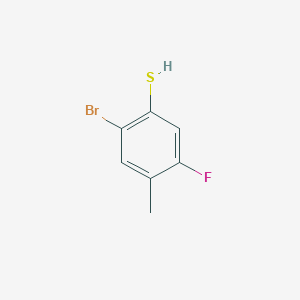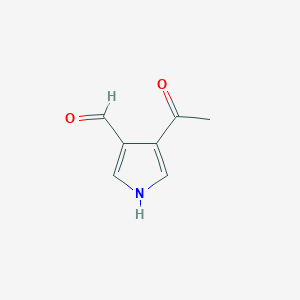
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is a compound that features a unique combination of a tert-butoxycarbonyl (Boc) protected azetidine ring and a trifluoroborate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide typically involves the protection of the azetidine ring with a tert-butoxycarbonyl group, followed by the introduction of the trifluoroborate moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. The trifluoroborate group can then be introduced through a reaction with a suitable boron reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while deprotection results in the formation of the free amine.
Wissenschaftliche Forschungsanwendungen
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can be deprotected to reveal the free amine, which can then interact with various biological targets. The trifluoroborate group may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-tert-Butoxycarbonylazetidin-3-yl)acetic acid: Another Boc-protected azetidine derivative with a carboxylic acid group.
(1-tert-Butoxycarbonylazetidin-3-yl)methanol: A Boc-protected azetidine with a hydroxyl group.
(1-tert-Butoxycarbonylazetidin-3-yl)amine: The deprotected form of the compound.
Uniqueness
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties and reactivity compared to other Boc-protected azetidine derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H14BF3NO2- |
|---|---|
Molekulargewicht |
224.01 g/mol |
IUPAC-Name |
trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12/h6H,4-5H2,1-3H3/q-1 |
InChI-Schlüssel |
YLEBDYTXMGVBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)


![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)





![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)

![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

